1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone core fused with a piperidine ring and substituted at the 1'-position with a 3,4-dimethylbenzoyl group. The base structure, spiro[chroman-2,4'-piperidin]-4-one (molecular formula: C₁₃H₁₅NO₂, molecular weight: 217.27 g/mol), serves as a versatile scaffold for drug discovery due to its rigid spirocyclic architecture . The 3,4-dimethylbenzoyl substituent introduces steric and electronic modifications that influence biological activity, particularly in metabolic and oncological targets such as acetyl-CoA carboxylase (ACC) and apoptosis pathways .
Synthesis typically involves a three-step procedure:
Spirocyclization: Base-catalyzed reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone yields tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate .
Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) generates spiro[chroman-2,4′-piperidin]-4-one .
Acylation: Coupling with 3,4-dimethylbenzoyl chloride or carboxylic acid derivatives (e.g., via HATU-mediated amidation) produces the final compound .
Properties
IUPAC Name |
1'-(3,4-dimethylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-7-8-17(13-16(15)2)21(25)23-11-9-22(10-12-23)14-19(24)18-5-3-4-6-20(18)26-22/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXPQHPQCZZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dimethylbenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Introduction of the Piperidinone Ring: The piperidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Spirocyclization: The final step involves the formation of the spiro junction, which can be accomplished through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1’-(3,4-Dimethylbenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(3,4-Dimethylbenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-(3,4-Dimethylbenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Trends :
Anticancer Activity
Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit apoptosis-inducing effects via caspase activation and cell cycle arrest (Table 1):
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HT-29 | Apoptosis Induction (Fold vs. Control) | Cell Cycle Arrest Phase |
|---|---|---|---|---|
| 1'-(3,4-Dimethylbenzoyl) | Not reported | Not reported | Inferred high (based on SAR) | G2-M (predicted) |
| Compound 16 | 0.31 | 5.62 | 3.5x | Sub-G1, G2-M |
| Trimethoxyphenyl (15) | 18.77 | 47.05 | 1.2x | None significant |
| 6-Chloro derivative | 13.15* | N/A | N/A | N/A |
*Data from B16F10 melanoma cells .
Key Findings :
ACC Inhibitory Activity
ACC inhibitors targeting obesity and diabetes include:
Trend : Methyl and methoxy groups at the 3,4-positions improve ACC1 selectivity by optimizing hydrophobic interactions with the enzyme’s binding pocket .
Biological Activity
1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound characterized by its unique spirocyclic structure, which combines a chroman and a piperidinone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C21H21NO3
- CAS Number : 896332-93-7
- Molecular Weight : 335.40 g/mol
The spiro structure contributes to the rigidity and three-dimensionality of the molecule, which is essential for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, although detailed mechanisms are still under investigation.
Antioxidant Activity
Research has indicated that compounds with spirocyclic structures often exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against several bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, indicating its utility in treating inflammatory conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Assessment | Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound. |
| Study 2 : Antimicrobial Testing | Showed inhibition of growth in Gram-positive and Gram-negative bacteria at concentrations of 50 µg/mL. |
| Study 3 : Anti-inflammatory Response | Reduced levels of TNF-alpha and IL-6 in activated macrophages by up to 40%. |
These findings highlight the compound's multifaceted biological activities, warranting further investigation into its therapeutic potential.
Comparison with Related Compounds
This compound can be compared to other spirocyclic compounds known for their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Spiro[indoline-3,2'-pyrrolidin]-2-one | Anticancer |
| Compound B | Spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] | Antimicrobial |
The unique combination of the chroman and piperidinone rings in our compound may confer distinct biological properties that differ from those of related compounds.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step routes, including spirocyclization and coupling reactions. For example:
- Spirocyclization : Base-catalyzed reactions between chromanone precursors and piperidinone derivatives (e.g., N-Boc-4-piperidinone) under reflux conditions .
- Coupling reactions : Acylation of the spiro intermediate with 3,4-dimethylbenzoyl chloride in the presence of triethylamine, often at 60°C for 5–6 hours .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like HATU improve coupling efficiency .
Yield and purity are monitored via thin-layer chromatography (TLC) and quantified via HPLC (>95% purity is typical) .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm spirocyclic connectivity and substituent positions (e.g., 3,4-dimethylbenzoyl group) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- HPLC : Quantifies purity, with retention times compared to standards .
- Melting point analysis : Consistency with literature values ensures crystallinity .
Q. What cellular models are appropriate for preliminary evaluation of its anticancer activity?
- MTT assays on human cancer cell lines (e.g., MCF-7 breast, A2780 ovarian, HT-29 colorectal) are standard. IC values <10 μM indicate potent cytotoxicity .
- Apoptosis induction : Annexin V/PI staining via flow cytometry quantifies early/late apoptotic populations (e.g., >3-fold increase at 10 μM in MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?
Q. How should researchers address contradictory data on substituent effects in cytotoxicity assays?
- Dose-response validation : Replicate IC measurements across multiple cell lines to confirm trends (e.g., trimethoxyphenyl derivatives show weak activity due to steric hindrance) .
- Mechanistic follow-up : Compare apoptosis induction (sub-G1 populations) and cell cycle arrest (G2/M phase) to distinguish general toxicity from target-specific effects .
- Metabolic stability : Assess cytochrome P450 interactions to rule out off-target effects .
Q. What experimental strategies elucidate the compound’s mechanism of action, such as enzyme inhibition?
- Enzyme inhibition assays : Measure ACC activity via malonyl-CoA production (nanomolar IC indicates potency) .
- Western blotting : Quantify apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratios) .
- Transcriptomic profiling : RNA sequencing identifies dysregulated pathways (e.g., lipid metabolism for ACC inhibitors) .
Q. How can synthetic methodologies be optimized to scale up production for in vivo studies?
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in spirocyclization .
- Flow chemistry : Continuous reactors enhance reproducibility for multi-step syntheses .
- Purification : Column chromatography with gradient elution isolates high-purity batches (>98%) for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
